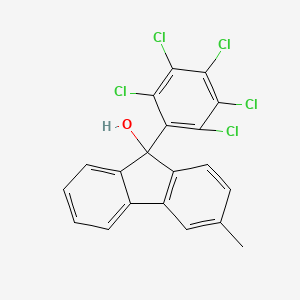
3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a methyl group at the 3rd position and a pentachlorophenyl group at the 9th position of the fluorene core structure. The addition of a hydroxyl group at the 9th position further modifies its chemical properties. Fluorene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Addition of the Pentachlorophenyl Group: The pentachlorophenyl group can be added through a nucleophilic aromatic substitution reaction, where pentachlorobenzene is reacted with the fluorene derivative in the presence of a strong base.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the pentachlorophenyl group can be reduced to a less chlorinated phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the pentachlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorene derivatives have shown promise.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The pentachlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
3-Methyl-9-(pentachlorophenyl)-9H-fluoren-9-ol can be compared with other fluorene derivatives, such as:
9H-Fluorene: The parent compound without any substituents.
3-Methyl-9H-fluorene: A derivative with only a methyl group at the 3rd position.
9-(Pentachlorophenyl)-9H-fluorene: A derivative with only a pentachlorophenyl group at the 9th position.
The uniqueness of this compound lies in the combination of these substituents, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
88180-15-8 |
|---|---|
Formule moléculaire |
C20H11Cl5O |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
3-methyl-9-(2,3,4,5,6-pentachlorophenyl)fluoren-9-ol |
InChI |
InChI=1S/C20H11Cl5O/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)20(13,26)14-15(21)17(23)19(25)18(24)16(14)22/h2-8,26H,1H3 |
Clé InChI |
IHWABRMCNVGQJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(C3=CC=CC=C32)(C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
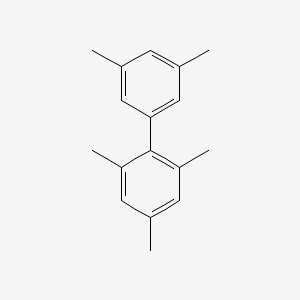
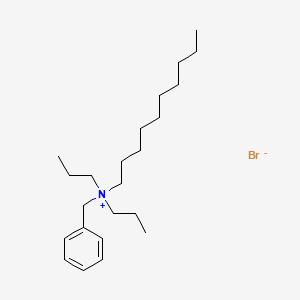
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)

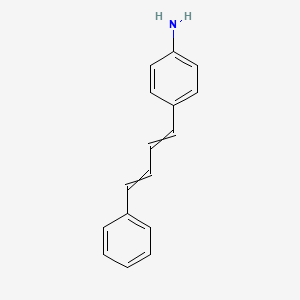
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
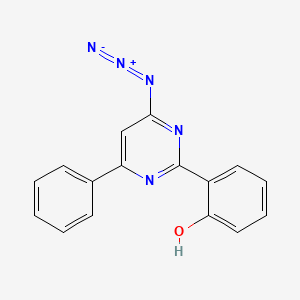
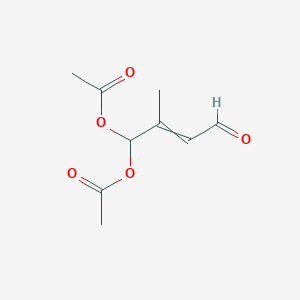
![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
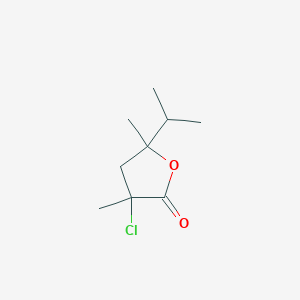
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
